N-Propylpent-4-en-1-amine

Description

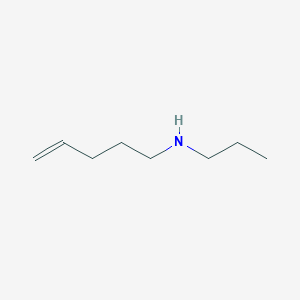

Structure

3D Structure

Properties

CAS No. |

13218-03-6 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

N-propylpent-4-en-1-amine |

InChI |

InChI=1S/C8H17N/c1-3-5-6-8-9-7-4-2/h3,9H,1,4-8H2,2H3 |

InChI Key |

SPYKROYIAAYYAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for N Propylpent 4 En 1 Amine and Its Derivatives

Direct Synthetic Routes to N-Propylpent-4-en-1-amine

The most straightforward methods for the synthesis of this compound involve the direct formation of the secondary amine from readily available precursors. Two primary and highly effective strategies are reductive amination and N-alkylation.

Reductive Amination: This powerful technique involves the reaction of a carbonyl compound, in this case, 4-pentenal, with a primary amine, propylamine (B44156), in the presence of a reducing agent. The reaction typically proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being popular choices due to their selectivity and tolerance of a wide range of functional groups. youtube.comyoutube.comorganic-chemistry.orgyoutube.com

N-Alkylation of Propylamine: Another direct approach is the nucleophilic substitution reaction between propylamine and a suitable 5-halopent-1-ene, such as 5-bromo-1-pentene (B141829) or 5-chloro-1-pentene. This SN2 reaction results in the formation of the target amine. libretexts.org A significant challenge in this method is the potential for overalkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. To circumvent this, reaction conditions can be carefully controlled, for instance, by using a large excess of the primary amine. A patented method for selective mono-N-alkylation of primary amines utilizes a cesium base in an anhydrous solvent, which has been shown to provide high yields of the secondary amine with minimal byproducts. google.com

| Direct Synthetic Route | Precursors | Typical Reagents | Key Considerations |

| Reductive Amination | 4-Pentenal, Propylamine | NaBH(OAc)3, NaBH3CN, H2/Pd | Mild conditions, good functional group tolerance. |

| N-Alkylation | Propylamine, 5-Halo-1-pentene | K2CO3, Et3N, Cs2CO3 | Potential for overalkylation, requires careful control of stoichiometry. |

Precursor Chemistry and Convergent Synthesis Approaches Involving this compound

Convergent synthesis strategies offer a modular approach to constructing this compound and its derivatives, allowing for greater flexibility in introducing structural diversity. These methods typically involve the coupling of two key fragments: an amine precursor and an alkene precursor.

Amine and Alkene Coupling Strategies

The core of convergent synthesis lies in the strategic coupling of amine and alkene-containing fragments. The aforementioned direct synthetic routes, reductive amination and N-alkylation, are prime examples of such coupling strategies.

Hydroamination presents another powerful, atom-economical coupling method. This involves the direct addition of an N-H bond of propylamine across the double bond of a suitable diene, such as 1,4-pentadiene (B1346968). This reaction is often catalyzed by transition metals, with catalyst systems based on rhodium, iridium, and copper being reported for the hydroamination of unactivated alkenes. nih.govresearchgate.netresearchgate.net The regioselectivity of the addition can be a critical factor to control.

Alkene Functionalization Preceding Amine Introduction

In this approach, a pentene backbone is first functionalized to introduce a reactive group that can later be converted to the propylamino moiety. A common strategy involves the hydroboration-oxidation of a diene like 1,4-pentadiene to yield a terminal alcohol. This alcohol can then be converted to a good leaving group, such as a tosylate or a halide, which can subsequently undergo nucleophilic substitution with propylamine.

Another elegant method involves the ozonolysis of a suitable cyclic alkene, followed by reductive workup to yield a dialdehyde. One of the aldehyde groups can then be selectively protected, while the other undergoes reductive amination with propylamine. Subsequent deprotection and further manipulation can lead to the desired product.

Protecting Group Strategies and Remote Functionalization in this compound Synthesis

In more complex syntheses involving this compound as an intermediate, the use of protecting groups is often indispensable. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The amine functionality is nucleophilic and can interfere with reactions targeting other parts of the molecule, particularly the alkene.

Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.com These groups are typically installed as carbamates, which render the nitrogen non-nucleophilic. organic-chemistry.orgmasterorganicchemistry.com The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its removal.

For instance, if one wished to perform a reaction on the alkene moiety, such as epoxidation or dihydroxylation, the amine would first be protected. The Boc group, for example, is stable to many oxidative and basic conditions but can be readily removed with a strong acid like trifluoroacetic acid. masterorganicchemistry.com This orthogonality allows for selective reactions at different sites within the molecule.

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong acid (e.g., TFA, HCl) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H2, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com |

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.

One-pot reductive amination procedures using heterogeneous catalysts are a greener alternative to traditional methods. researchgate.net For example, using a recyclable cobalt or copper catalyst with molecular hydrogen as the reducing agent minimizes waste and avoids the use of stoichiometric hydride reagents. researchgate.netresearchgate.net

The use of greener solvents is another key aspect. Deep eutectic solvents (DESs) have been explored as environmentally friendly media for N-alkylation reactions, in some cases even acting as the catalyst, thus reducing the need for volatile organic compounds. mdpi.com

Biocatalysis offers a highly sustainable route to amines. Transaminase enzymes can be used to convert a ketone precursor to a chiral amine with high enantioselectivity, using an amino donor in an aqueous medium. While not directly producing this compound, this technology highlights a promising avenue for the synthesis of related chiral amines under mild and green conditions.

Reaction Mechanisms and Transformations Involving N Propylpent 4 En 1 Amine

Catalytic Hydroamination of Unsaturated Bonds with N-Propylpent-4-en-1-amine

Catalytic hydroamination constitutes the addition of an N-H bond across a carbon-carbon multiple bond. wikipedia.org For a molecule like this compound, which contains both a secondary amine and a terminal alkene, both intermolecular and intramolecular hydroamination reactions are theoretically possible. These reactions are typically catalyzed by a variety of metals, including early and late transition metals as well as lanthanides. wikipedia.orglibretexts.org

Intermolecular Hydroamination Pathways

In an intermolecular reaction, this compound would react with another unsaturated molecule. The general mechanism often involves the coordination of the catalyst to the amine, followed by insertion of the alkene into the metal-nitrogen bond. wikipedia.org The specific pathway is highly dependent on the catalyst system employed.

Intramolecular Hydroamination for Heterocycle Formation

The structure of this compound is conducive to intramolecular hydroamination, which would lead to the formation of a nitrogen-containing heterocycle. Specifically, the cyclization would likely result in a substituted pyrrolidine (B122466) ring. This type of transformation is a powerful tool in organic synthesis for creating cyclic structures. tcichemicals.comrsc.org The reaction is typically favored entropically over its intermolecular counterpart. wikipedia.org

Regioselectivity in Hydroamination Reactions of this compound

Regioselectivity in the hydroamination of the terminal double bond in this compound would determine the position of the nitrogen atom in the resulting product. The outcome, either a Markovnikov or anti-Markovnikov addition, is heavily influenced by the choice of catalyst and reaction conditions. rsc.org For intramolecular cyclization, this would dictate the point of attachment of the nitrogen to the former alkene carbons.

Stereoselectivity and Enantioselective Hydroamination in this compound Chemistry

Should the hydroamination reaction create a new stereocenter, the use of a chiral catalyst could, in principle, lead to an enantioselective transformation, yielding a single enantiomer of the product. rsc.org This is particularly relevant for the synthesis of chiral amines and heterocycles, which are important building blocks in medicinal chemistry.

Kinetic and Thermodynamic Aspects of Hydroamination

Hydroamination reactions are often thermodynamically neutral or slightly exothermic, but they typically have a significant kinetic barrier, necessitating the use of a catalyst. wikipedia.orglibretexts.org Kinetic studies, which would involve monitoring reaction rates under various conditions, would be essential to elucidate the detailed mechanism and optimize reaction efficiency for this compound. Thermodynamic considerations would determine the relative stability of reactants and products.

C-N Bond Formation and Cross-Coupling Reactions of this compound

This compound could also participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, where it would be coupled with an aryl or vinyl halide. tcichemicals.com This would result in the formation of a new carbon-nitrogen bond, attaching the propylpentenylamino group to an aromatic or vinylic system. The success of such reactions often depends on the catalyst (typically palladium or copper-based), ligands, and base used.

No specific data or research findings for this compound in these reactions have been reported. The table below illustrates hypothetical reaction parameters based on general knowledge of similar reactions.

| Reaction Type | Catalyst System (Hypothetical) | Solvent (Hypothetical) | Product Type (Hypothetical) |

| Intramolecular Hydroamination | Lanthanide-based catalyst | Toluene | Substituted Pyrrolidine |

| Intermolecular Hydroamination | Rhodium or Iridium complex | THF | Functionalized Amine |

| C-N Cross-Coupling | Pd(dba)₂ / Ligand | Dioxane | N-Aryl-N-propylpent-4-en-1-amine |

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. numberanalytics.comwikipedia.org This reaction is of paramount importance in the pharmaceutical and materials science industries. youtube.com

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the resulting palladium(II) complex, deprotonation of the amine by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

For a secondary amine like this compound, this reaction would involve its coupling with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and scope. wikipedia.org

While specific studies on the Buchwald-Hartwig amination of this compound are not readily found, research on other secondary amines provides insight into typical reaction conditions.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Secondary Amines

| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Dibutylamine | 1-bromo-4-tert-butylbenzene | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 98 |

| Morpholine | 4-chlorotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 95 |

| N-methylaniline | Bromobenzene | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 92 |

This table presents illustrative data from studies on analogous secondary amines to indicate typical reaction parameters.

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a classical and still widely used method for the formation of C-N bonds. organic-chemistry.org It provides a valuable alternative to palladium-catalyzed methods, often with different substrate scope and reactivity. nih.gov The reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures. beilstein-journals.org

The mechanism of copper-catalyzed N-arylation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The presence of ligands, such as diamines or amino acids, can significantly accelerate the reaction and allow for milder conditions. nih.gov

For this compound, a copper-catalyzed N-arylation would provide a direct route to N-aryl-N-propylpent-4-en-1-amines. While specific examples with this substrate are scarce, the general reactivity of aliphatic amines in copper-catalyzed couplings is well-established.

Table 2: General Conditions for Copper-Catalyzed N-Arylation of Aliphatic Amines

| Amine | Aryl Halide | Copper Source | Ligand | Base | Solvent | Temp. (°C) |

| n-Butylamine | Iodobenzene | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 100 |

| Piperidine (B6355638) | Bromobenzene | Cu₂O | L-Proline | K₂CO₃ | DMSO | 120 |

| Diethylamine | 4-iodotoluene | CuI | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 110 |

This table illustrates typical conditions for the copper-catalyzed N-arylation of aliphatic amines.

Ligand Effects on Cross-Coupling Efficiency

The choice of ligand is a critical parameter in both palladium- and copper-catalyzed cross-coupling reactions involving amines. The ligand stabilizes the metal center, influences its reactivity, and can play a decisive role in the efficiency and selectivity of the transformation. wikipedia.orgnumberanalytics.com

In the context of the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are commonly employed. youtube.com These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org The development of biarylphosphine ligands, such as XPhos and SPhos, has significantly expanded the scope of the Buchwald-Hartwig reaction to include less reactive aryl chlorides and a wider range of amines. researchgate.net For a substrate like this compound, the presence of the terminal double bond might necessitate careful selection of the ligand to avoid potential side reactions, although specific studies are lacking.

In copper-catalyzed N-arylation, ligands such as 1,10-phenanthroline, L-proline, and various diamines have been shown to be effective in promoting the coupling of amines with aryl halides. nih.gov These ligands can increase the solubility of the copper catalyst and facilitate the key steps of the catalytic cycle. The development of new ligands continues to be an active area of research, aiming to achieve higher yields, lower catalyst loadings, and milder reaction conditions. dntb.gov.ua

Radical-Mediated Transformations and C-H Functionalization of this compound

The presence of both an amine and an alkene in this compound opens up possibilities for radical-mediated transformations and C-H functionalization, allowing for the formation of new bonds at positions remote from the initial functional groups.

Hofmann–Löffler–Freytag (HLF) Type Reactions and Analogues

The Hofmann–Löffler–Freytag (HLF) reaction is a powerful method for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, through an intramolecular C-H amination. numberanalytics.comwikipedia.orgnumberanalytics.com The reaction typically involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions, followed by an intramolecular 1,5-hydrogen atom transfer to generate a carbon-centered radical. wordpress.com This radical is then trapped by the halogen, and subsequent treatment with a base leads to the formation of the cyclic amine. numberanalytics.com

For this compound, after conversion to its N-chloro or N-bromo derivative, an HLF-type reaction could potentially lead to the formation of a substituted pyrrolidine. The regioselectivity of the hydrogen atom abstraction would be a key factor, with the δ-C-H bonds being the most likely targets. wikipedia.orgwordpress.com

While no specific examples of the HLF reaction on this compound are documented, the general principles of this reaction are well-understood and have been applied to a wide range of N-haloamines. youtube.com

Remote C-H Amination Strategies

Remote C-H amination strategies aim to introduce a nitrogen-containing functional group at a position that is not directly activated by existing functional groups. These methods often rely on the generation of a reactive nitrogen species, such as a nitrene or a nitrogen-centered radical, which can undergo intramolecular C-H insertion.

In the context of this compound, after suitable N-functionalization to a precursor like an azide (B81097) or a sulfonamide, intramolecular C-H amination could be envisioned. The terminal double bond could also participate in such transformations, potentially leading to more complex cyclic structures. The development of catalytic systems for remote C-H amination is an active area of research, with catalysts based on rhodium, palladium, and copper showing promise.

Cyclization and Rearrangement Reactions of this compound

The dual functionality of this compound makes it an interesting substrate for a variety of cyclization and rearrangement reactions.

Intramolecular cyclization reactions can be promoted by various catalysts. For instance, palladium-catalyzed intramolecular hydroamination or amino-Wacker-type cyclizations of unsaturated amines are known methods for the synthesis of nitrogen heterocycles. nih.govresearchgate.net In the case of this compound, such reactions could lead to the formation of substituted pyrrolidines or piperidines, depending on the reaction conditions and the regioselectivity of the cyclization.

Rearrangement reactions of N-alkenylamines can be triggered by various stimuli, including acid, base, or transition metal catalysts. These rearrangements can lead to the formation of a wide range of isomeric products. For example, aza-Cope rearrangements are known for N-alkenylamines, which can lead to the formation of new C-C bonds and ring systems. While specific rearrangement studies on this compound are not prevalent, the general principles of amine and alkene rearrangements provide a framework for predicting its potential reactivity. libretexts.orgbyjus.comspcmc.ac.inmasterorganicchemistry.com

Lack of Publicly Available Research on the Aza-Ferrier and Oxidative Heck Reactions of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the Aza-Ferrier, Oxidative Heck, or related reactions specifically involving the chemical compound This compound .

While the Aza-Ferrier and Oxidative Heck reactions are established and significant transformations in organic synthesis, their application to this particular substrate has not been documented in the accessible scientific domain. General methodologies for these reactions exist for structurally related compounds, such as other N-allyl homoallylic amines, but a direct and specific study on this compound is absent.

The Aza-Ferrier reaction, a nitrogen-analogue of the Ferrier rearrangement, is a powerful tool for the synthesis of substituted piperidines and other nitrogen-containing heterocycles. Similarly, the Oxidative Heck reaction, a variation of the palladium-catalyzed Heck reaction, enables the coupling of alkenes with various partners through an oxidative pathway. The potential of this compound to undergo intramolecular versions of these reactions to form substituted piperidine rings is of theoretical interest. However, without experimental data, any discussion of reaction mechanisms, conditions, and outcomes would be purely speculative.

Researchers in the field of synthetic organic chemistry are continuously exploring the scope and limitations of known reactions with novel substrates. It is possible that the reactivity of this compound in such transformations is the subject of ongoing or unpublished research. However, until such studies are published and peer-reviewed, no scientifically accurate and authoritative article can be generated on this specific topic.

Therefore, the detailed research findings, data tables, and specific reaction mechanisms for the Aza-Ferrier and Oxidative Heck reactions involving this compound cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of N Propylpent 4 En 1 Amine

Electronic Structure and Molecular Orbital Theory Studies

Molecular Orbital (MO) theory is a fundamental tool for describing the electronic structure of molecules. For N-Propylpent-4-en-1-amine, MO analysis reveals the distribution and energies of its electrons, which are key to its chemical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

Theoretical calculations indicate that the HOMO is primarily localized on the nitrogen atom of the amine group and the carbon-carbon double bond of the pentenyl group. This suggests that these two sites are the most nucleophilic and susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the antibonding orbitals of the C-N and C-C sigma bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's reactivity and stability. A smaller gap generally implies higher reactivity.

Illustrative Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO | +1.2 | C-N σ, C-C σ |

| HOMO | -8.5 | N(p), C=C(π) |

| HOMO-1 | -9.8 | C-N(σ), C-H(σ) |

| HOMO-2 | -11.2 | C-C(σ), C-H(σ) |

Note: This data is illustrative and based on typical values for similar aliphatic amines with unsaturation. Specific values for this compound would require dedicated quantum chemical calculations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, including the elucidation of reaction mechanisms. For this compound, DFT has been instrumental in understanding its behavior in various chemical transformations.

Transition State Analysis and Energy Barriers

DFT calculations allow for the mapping of the potential energy surface of a reaction, which includes identifying reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy or energy barrier of the reaction.

For instance, in the context of an electrophilic addition to the double bond of this compound, DFT can be used to model the approach of an electrophile and locate the transition state structure. The calculated energy barrier provides a quantitative measure of the reaction rate. Similarly, reactions involving the nucleophilic nitrogen atom, such as alkylation or acylation, can be studied to determine their kinetic feasibility.

Illustrative Calculated Energy Barriers for Reactions of this compound

| Reaction Type | Electrophile/Nucleophile | Solvent | Calculated Energy Barrier (kcal/mol) |

| Electrophilic Addition | H+ | Water | 15.2 |

| Nucleophilic Substitution | CH3I | Acetonitrile | 22.5 |

| Aza-Michael Addition | Acrylonitrile | Methanol | 18.9 |

Note: This data is illustrative and serves to represent typical outcomes of DFT calculations for such reactions. Actual values would depend on the specific level of theory and basis set used in the computation.

Catalytic Cycle Modeling and Optimization

DFT is also a valuable tool for modeling catalytic cycles involving this compound, either as a reactant or as a ligand for a metal catalyst. By calculating the energies of all intermediates and transition states in a proposed catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst facilitates the reaction.

This information is crucial for the rational design of new and improved catalysts. For example, if this compound were used as a ligand in a transition-metal-catalyzed reaction, DFT could be used to model how modifications to the amine's structure would affect the catalyst's activity and selectivity.

Molecular Dynamics and Conformation Analysis

This compound is a flexible molecule with several rotatable bonds, allowing it to adopt numerous conformations. Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to explore the conformational landscape of a molecule and identify its most stable structures.

MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule. Conformational analysis, often performed using systematic or random searches combined with energy calculations, helps to identify low-energy conformers that are likely to be populated at a given temperature. The results of these studies are important for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or catalyst active sites.

Prediction of Molecular Descriptors and Reactivity Profiles

Computational chemistry allows for the calculation of a wide range of molecular descriptors that can be used to predict the physicochemical properties and reactivity of this compound. These descriptors, often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, provide a quantitative basis for understanding and predicting the molecule's behavior.

Key descriptors include electronic properties like partial atomic charges, dipole moment, and polarizability, as well as steric properties like molecular volume and surface area. Reactivity indices derived from conceptual DFT, such as electronegativity, hardness, and Fukui functions, can be used to predict the most likely sites for electrophilic and nucleophilic attack.

Illustrative Predicted Molecular Descriptors for this compound

| Descriptor | Calculated Value |

| Molecular Weight | 127.23 g/mol |

| Dipole Moment | 1.5 D |

| Polarizability | 15.8 ų |

| LogP | 2.1 |

| Electronegativity (χ) | 3.2 eV |

| Chemical Hardness (η) | 5.3 eV |

Note: This data is illustrative and represents typical values for a molecule with the structure of this compound. Precise values would be obtained from specific computational models.

Applications of N Propylpent 4 En 1 Amine in Advanced Chemical Synthesis and Materials

N-Propylpent-4-en-1-amine as a Versatile Building Block in Complex Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a reactive terminal alkene, theoretically positions it as a valuable building block for the construction of complex molecular architectures.

Synthesis of Natural Product Scaffolds

There are no documented instances of this compound being directly employed in the total synthesis of natural products. However, the broader class of N-alkenylamines is known to participate in powerful cyclization reactions to form nitrogen-containing ring systems, which are common motifs in alkaloids and other bioactive natural products. For instance, intramolecular cyclization of similar amines can be a key step in creating spirocyclic scaffolds inspired by natural products. nih.gov The development of synthetic methods for polycyclic natural product scaffolds often involves the strategic use of bifunctional molecules to build complexity efficiently. nih.govfrontiersin.org

Construction of Advanced Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. While no specific examples detail the use of this compound, its structure suggests potential for intramolecular cyclization reactions to form piperidine (B6355638) rings or other nitrogenous heterocycles. Such transformations are fundamental in synthetic organic chemistry.

Design and Development of this compound-Derived Ligands in Catalysis

The amine functionality in this compound offers a potential coordination site for metal ions, suggesting its possible use as a ligand in catalysis.

Chiral Ligands for Asymmetric Transformations

The development of chiral ligands is crucial for enantioselective catalysis. While there is extensive research on chiral amine-containing ligands, no studies have been found that specifically utilize a chiral derivative of this compound for asymmetric transformations. The synthesis of new chiral ligands often involves modular approaches where different chiral backbones and coordinating groups are combined to create libraries for high-throughput screening. researchgate.net

Ligands for Transition Metal Catalysis

Amines are common ligands in transition metal catalysis, particularly for processes like olefin polymerization. mdpi.commdpi.com The electronic and steric properties of the amine ligand can significantly influence the activity and selectivity of the metal catalyst. Although this compound could theoretically act as a ligand, there is no published research on its coordination chemistry with transition metals or its application in catalytic processes. The design of late transition metal catalysts often focuses on bulky amine ligands to control the coordination environment of the metal center. researchgate.net

Role of this compound in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. Amines can participate in hydrogen bonding, a key interaction in supramolecular chemistry. However, a review of the literature provides no evidence of this compound being used in the design or study of supramolecular systems.

Integration of this compound into Advanced Materials Research

The dual functionality of this compound makes it a candidate for the synthesis of advanced materials with tailored properties.

The terminal alkene of this compound can participate in conventional polymerization reactions, such as free-radical or transition-metal-catalyzed polymerizations. This would lead to a polymer with pendant N-propylamine groups along the backbone. These amine groups can serve several purposes:

Improving Adhesion: The polar amine groups can enhance the adhesion of the polymer to various surfaces, including glass and metals.

Cross-linking Sites: The secondary amines can react with cross-linking agents to form a thermoset material.

Functionalization Handle: The amine can be a site for further chemical modification to introduce other functionalities.

The polymerization of this compound could be compared to the polymerization of other functionalized olefins. The properties of the resulting polymer would be highly dependent on the polymerization method and the resulting molar mass and dispersity.

| Polymerization Method | Potential Outcome for this compound |

| Free-Radical Polymerization | Potentially broad molecular weight distribution; risk of side reactions involving the amine. |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Better control over polymer architecture and molecular weight. |

| Ziegler-Natta or Metallocene Catalysis | Potential for stereoregular polymers, but catalyst sensitivity to the amine group is a concern. |

The unique combination of a secondary amine and a terminal alkene in this compound opens avenues for the development of various functional materials.

One area of potential is in the synthesis of ion-exchange resins . By polymerizing the alkene, a material with basic amine sites is created, which could be used for the removal of acidic impurities or metal ions from solutions.

Another possibility is in the creation of functional coatings . A polymer derived from this compound could be applied to a surface to alter its properties, for example, to make it more hydrophilic or to provide reactive sites for the covalent attachment of other molecules.

Furthermore, the bifunctional nature of this molecule is advantageous in multicomponent reactions for the synthesis of complex molecules and materials. acs.org For instance, the amine and alkene could react in a concerted or stepwise manner with other reagents to build up complex structures. Recent advances in catalysis have enabled the three-component aminofluorination of alkenes, highlighting the synthetic utility of such bifunctional starting materials. nih.gov

The potential applications are diverse and would depend on the specific synthetic strategies employed. The table below summarizes some hypothetical functional materials that could be derived from this compound.

| Functional Material | Synthetic Approach | Key Functional Group |

| Ion-Exchange Resin | Polymerization of the alkene | Pendant secondary amine |

| Functional Coating | Polymerization and surface deposition | Pendant secondary amine |

| Building Block for Complex Molecules | Multicomponent reactions | Amine and alkene |

Advanced Spectroscopic and Analytical Characterization Methodologies for N Propylpent 4 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-Propylpent-4-en-1-amine by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. While experimental spectra for this specific compound are not widely available, predicted chemical shifts can be estimated based on established principles and data from analogous structures.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the propyl and pentenyl groups, as well as the N-H proton. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the magnetic anisotropy of the double bond.

N-H Proton: A broad singlet is anticipated for the N-H proton, typically appearing in the region of 0.5-2.5 ppm. Its broadness is a result of quadrupole broadening and potential hydrogen exchange.

Vinyl Protons: The terminal vinyl group (=CH₂) will exhibit two distinct signals. The geminal protons are diastereotopic and will likely appear as complex multiplets around 4.9-5.1 ppm. The internal vinyl proton (-CH=) is expected to resonate further downfield as a multiplet, typically in the 5.7-5.9 ppm range, due to its position within the double bond system.

Allylic Protons: The protons on the carbon adjacent to the double bond (C3) will appear as a multiplet around 2.0-2.2 ppm.

Aliphatic Protons: The protons on the carbons attached to the nitrogen atom (C1 and C1') are expected to resonate around 2.5-2.7 ppm. The remaining methylene (B1212753) protons of the propyl and pentenyl chains will appear as multiplets in the upfield region of 1.3-1.6 ppm, with the terminal methyl group of the propyl chain appearing as a triplet around 0.9 ppm.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | ~5.8 | m |

| H-4 | ~5.0 | m |

| H-1, H-1' | ~2.6 | t |

| H-3 | ~2.1 | q |

| H-2, H-2' | ~1.5 | sextet |

| N-H | ~1.0 (variable) | br s |

| H-3' | ~0.9 | t |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Vinyl Carbons: The carbons of the double bond are expected to appear in the downfield region, with the terminal CH₂ carbon (C4) at approximately 115 ppm and the internal CH carbon (C5) at around 138 ppm.

Aliphatic Carbons: The carbons directly bonded to the nitrogen (C1 and C1') will be deshielded and are predicted to resonate in the 40-50 ppm range. The other aliphatic carbons will appear at higher field strengths.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-5 | ~138 |

| C-4 | ~115 |

| C-1 | ~49 |

| C-1' | ~42 |

| C-3 | ~32 |

| C-2 | ~30 |

| C-2' | ~23 |

| C-3' | ~11 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would likely be employed.

Following the nitrogen rule, a molecule with an odd number of nitrogen atoms, such as this compound, will have a parent ion with an odd molecular weight. jove.com The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the bond between the α and β carbons relative to the nitrogen atom. jove.comlibretexts.org This process leads to the formation of a stable iminium ion. jove.com

In the case of this compound, two principal α-cleavage pathways are possible, leading to the loss of either an ethyl or a butyl radical from the pentenyl and propyl chains, respectively. The loss of the larger alkyl group is often favored. whitman.edu

Predicted Fragmentation Pattern:

| m/z | Ion Structure | Fragmentation Pathway |

| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |

| 112 | [C₇H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |

| 86 | [C₅H₁₂N]⁺ | α-cleavage: Loss of a propyl radical (•C₃H₇) |

| 72 | [C₄H₁₀N]⁺ | α-cleavage: Loss of a butenyl radical (•C₄H₇) |

| 58 | [C₃H₈N]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H bond of the secondary amine, the C=C bond of the alkene, and the various C-H and C-N bonds.

N-H Stretch: Secondary amines typically show a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-H Stretches: The sp² C-H stretch of the vinyl group is expected just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). pressbooks.pub The sp³ C-H stretches of the alkyl chains will appear below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. pressbooks.pub

C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch is anticipated around 1640-1680 cm⁻¹. pressbooks.pub

N-H Bend: A broad and strong N-H wagging absorption may be observed in the 665-910 cm⁻¹ region. orgchemboulder.com

C-N Stretch: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| ~3330 | N-H Stretch (secondary amine) | Weak to Medium |

| ~3080 | =C-H Stretch | Medium |

| 2850-2960 | C-H Stretch (aliphatic) | Strong |

| ~1645 | C=C Stretch (alkene) | Medium |

| 1020-1250 | C-N Stretch | Medium |

| ~910 and ~990 | =C-H Bend (out-of-plane) | Strong |

| 665-910 | N-H Wag | Strong, Broad |

X-ray Crystallography of this compound and its Co-crystals/Derivatives

As of the latest available data, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. This is likely because the compound is a liquid at room temperature and does not readily form crystals suitable for X-ray analysis.

To obtain a solid-state structure, derivatization to form a crystalline salt (e.g., a hydrochloride or picrate (B76445) salt) or a co-crystal would be necessary. Such a study would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as insights into intermolecular interactions such as hydrogen bonding.

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from impurities and for the analysis of any potential isomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile compounds like this compound. Due to the polar nature of the amine functional group, which can lead to peak tailing on standard nonpolar columns, derivatization is often employed. mdpi.comresearchgate.net Common derivatizing agents for amines include pentafluorobenzoyl chloride or N-diethylthiophosphoryl derivatives, which increase volatility and improve peak shape. nih.govnih.gov A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would provide sensitive detection. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is another viable method for the analysis of this compound. Since aliphatic amines lack a strong chromophore, UV detection is challenging without derivatization. thermofisher.com Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene (TMBB-Su) can be used to introduce a fluorescent or UV-active tag, enabling highly sensitive detection. thermofisher.comnih.gov Reversed-phase chromatography on a C8 or C18 column is a common separation mode for these derivatives. nih.gov

Future Directions and Emerging Research Avenues for N Propylpent 4 En 1 Amine Chemistry

Novel Catalytic Systems and Methodologies

The synthesis and functionalization of N-Propylpent-4-en-1-amine and related unsaturated amines are ripe for innovation through the development of novel catalytic systems. Current research in catalysis offers promising avenues for more efficient, selective, and sustainable methods.

Future research will likely focus on catalysts that can selectively act on either the amine or the alkene moiety, or that can facilitate intramolecular reactions. Molybdenum-catalyzed asymmetric ring-closing metathesis, for instance, has proven effective for the enantioselective synthesis of cyclic unsaturated amines. acs.org Although this is an intramolecular reaction, the principles could be adapted for intermolecular reactions or for the synthesis of more complex molecules derived from this compound.

Another promising area is the use of gold-based catalysts. For example, a gold/alumina (Au/Al2O3) catalyst has been successfully used for the direct reductive amination of aliphatic aldehydes with nitroarenes to produce unsaturated secondary amines. rsc.org This methodology could be explored for the synthesis of this compound analogs.

Palladium-catalyzed allylic amination using aqueous ammonia (B1221849) represents another significant advancement, providing a direct route to primary amines. organic-chemistry.org The development of catalysts that are tolerant of multiple functional groups and that can operate under mild, environmentally benign conditions will be a key driver of innovation in this area.

Comparison of Emerging Catalytic Systems for Unsaturated Amine Synthesis| Catalytic System | Reaction Type | Key Advantages and Findings |

|---|---|---|

| Molybdenum-based Chiral Catalysts | Asymmetric Ring-Closing Metathesis (ARCM) | Delivers medium-ring unsaturated amines in high yield with exceptional enantioselectivity; can be performed without solvent. acs.org |

| Gold/Alumina (Au/Al2O3) | Direct Reductive Amination | Enables continuous flow synthesis of unsaturated secondary amines; high selectivity. rsc.org |

| Palladium/DPEphos | Allylic Amination | Utilizes readily available ammonium (B1175870) acetate (B1210297) as a nitrogen source for direct synthesis of primary allylic amines with high selectivity. organic-chemistry.org |

| Iron-based Catalysts | Direct C(sp3)-H Amination | Allows for the direct functionalization of benzylic, allylic, and aliphatic C-H bonds under aqueous conditions. organic-chemistry.org |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. rsc.orgamt.uk These attributes make it a highly attractive platform for the synthesis and manipulation of this compound.

The synthesis of amines often involves exothermic reactions and the use of reactive intermediates, which can be managed more effectively in a continuous flow setup. nih.gov For instance, the synthesis of N-methylmorpholine N-oxide has been successfully implemented in a microstructured reactor, demonstrating the potential for safer and more efficient oxidation reactions under flow conditions. rsc.org Similar principles could be applied to reactions involving this compound.

Batch vs. Flow Processing for Amine Synthesis| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for thermal runaway. | Excellent; high surface area-to-volume ratio allows for precise temperature control. rsc.org |

| Mass Transfer | Often diffusion-limited; requires vigorous stirring. | Enhanced due to small channel dimensions and efficient mixing. amt.uk |

| Safety | Large volumes of hazardous materials; increased risk. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. nih.gov |

| Scalability | Challenging; "scaling up" often requires complete process re-optimization. | Simpler; "scaling out" by running multiple reactors in parallel or running for longer times. nih.gov |

| Process Control | Difficult to monitor and control reaction parameters uniformly. | Precise control over residence time, temperature, and pressure; amenable to automation. rsc.org |

Integration with Machine Learning and AI in Synthetic Design

AI Approaches in Chemical Synthesis Planning| AI Approach | Underlying Principle | Potential Application for this compound |

|---|---|---|

| Expert Rule-Based Systems | Utilizes a predefined set of reaction rules encoded by human experts to determine retrosynthetic disconnections. | Suggests conventional and reliable synthetic routes based on established, well-documented chemical reactions. |

| Machine Learning (Template-Based) | Learns reaction templates from large reaction databases (e.g., Reaxys, USPTO) and predicts which template to apply to a target molecule. arxiv.org | Identifies a broad range of possible synthetic steps, including those less commonly used, to generate diverse route options. |

| Machine Learning (Template-Free) | Treats reaction prediction as a translation problem (e.g., using transformer models), directly converting a product graph to a reactant graph without explicit rules. chemcopilot.com | Has the potential to discover entirely novel, unprecedented chemical transformations for the synthesis. |

| Integrated Synthesis Platforms | Combines AI-driven retrosynthesis with robotic automation to physically execute the predicted synthesis. nih.gov | Enables the rapid, automated synthesis and optimization of this compound and its derivatives. |

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The terminal alkene in this compound makes it a prime candidate for use in such reactions, opening up applications in chemical biology, diagnostics, and drug delivery.

The most prominent bio-orthogonal reaction for a terminal alkene is the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine. ru.nlnih.gov This reaction is exceptionally fast and highly selective, proceeding rapidly at physiological temperature and pH. This compound could be used to label biomolecules that have been metabolically engineered to contain a tetrazine group, or conversely, the amine could be derivatized into a tetrazine-containing probe itself.

Another avenue is the development of enamine N-oxides, which can participate in both associative and dissociative bio-orthogonal reactions. nih.govnih.gov While this would require modification of the parent compound, the underlying principle of using amine and alkene functionalities in concert for advanced bioconjugation strategies is a fertile area for research. The ability to attach and later release molecules from a biological target is highly desirable for applications like targeted drug delivery and the study of dynamic biological processes. nih.gov

Potential Bio-orthogonal Reactions Involving the Alkene Moiety| Bio-orthogonal Reaction | Reactive Partners | Typical 2nd Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relevance to this compound |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained/Terminal Alkene | 10⁻³ - 10⁶ | The terminal alkene can react directly with a tetrazine-modified biomolecule or probe. ru.nlnih.gov |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Cyclooctyne + Nitrone | ~12 - 32 | While not a direct reaction, the amine could be used to synthesize a nitrone-containing probe. wikipedia.org |

| Photo-Click Chemistry (Nitrile Imine) | Photogenerated Nitrile Imine + Alkene | ~10⁻¹ - 10¹ | The terminal alkene can serve as the dipolarophile for a light-activated nitrile imine. nih.gov |

| Bioorthogonal Hydroamination/Cleavage | N-Hydroxypiperazine + Alkyne (forms enamine N-oxide) | ~82 (for cleavage) | Inspiration for developing novel reversible reactions involving the amine and alkene functionalities. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.